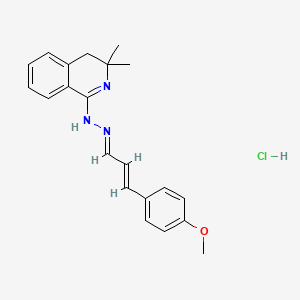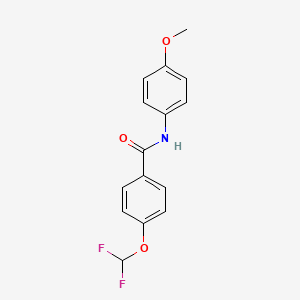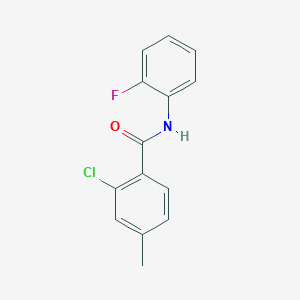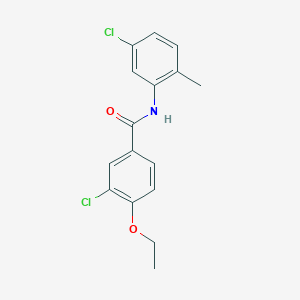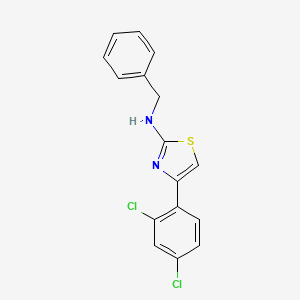![molecular formula C25H19N3O3S2 B5759150 20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B5759150.png)
20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[118003,1104,9014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a thia-triazapentacyclo framework, and multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl moiety. This can be achieved through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the thia-triazapentacyclo framework and the conjugated double bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a dihydro derivative with fewer double bonds.
Scientific Research Applications
20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[118003,1104,9
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s properties may make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 2,3-dihydro-1,4-benzodioxin and related structures, such as:
- 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
- 6-nitro-2,3-dihydro-1,4-benzodioxin
Uniqueness
What sets 20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[118003,1104,9014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one apart from these similar compounds is its complex structure, which includes a unique combination of functional groups and a highly conjugated system
Properties
IUPAC Name |
20-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c29-25-21-17-7-3-4-8-20(17)33-24(21)26-22-15-5-1-2-6-16(15)23(27-28(22)25)32-14-9-10-18-19(13-14)31-12-11-30-18/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKNEJDOGZJVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C(=NN4C3=O)SC6=CC7=C(C=C6)OCCO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-[(E)-1-acetamidopropan-2-ylideneamino]carbamate](/img/structure/B5759074.png)
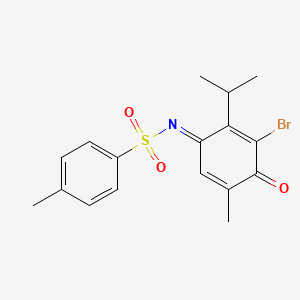
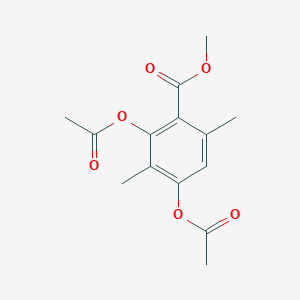
![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)

![2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]ethanol](/img/structure/B5759119.png)
![2-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5759121.png)
![5-chloro-N'-[2-(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5759135.png)
